molecular formula C11H13N3O2S B3101197 1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene CAS No. 138712-75-1

1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene

Cat. No.: B3101197
CAS No.: 138712-75-1
M. Wt: 251.31 g/mol
InChI Key: PUGVXCRHGFKHFM-UHFFFAOYSA-N
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Description

1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene is a chemical compound with potential in various fields, including medical, environmental, and industrial research. It’s also known as 1-methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene .


Molecular Structure Analysis

The linear formula of this compound is C9H12N2O2S2 . Its molecular weight is 244.336 .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C11H12N2O2S and its molecular weight is 236.29018 .

Scientific Research Applications

Nucleophilic Addition Reactions

Nucleophilic [3+3]-addition of N-Unsubstituted enamine to monocyclic 1H-Pyrrole-2,3-diones demonstrates a method for synthesizing complex organic compounds through successive attacks of β-CH and NH groups. This approach leads to the formation of compounds with potential applications in materials science and organic synthesis (Denislamova, Bannikova, & Maslivets, 2008).

Amino Acid and Peptide Modification

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) serves as an efficient reagent for N-phthaloylation of amino acids and derivatives. This procedure is racemization-free and has implications for peptide synthesis and modifications, highlighting its importance in bioorganic chemistry and drug design (Casimir, Guichard, & Briand, 2002).

Structural and Hydrogen Bonding Analysis

Hydrogen bonding in anticonvulsant enaminones provides insight into the structural stability and interactions within molecules. This analysis is crucial for understanding the physical properties and stability of organic compounds, with implications for pharmaceuticals and materials science (Kubicki, Bassyouni, & Codding, 2000).

Novel Synthetic Routes

New routes of reaction for 4-acyl-1H-pyrrole-2,3-diones with 1,3-CH,NH-binucleophile are explored to create spirobisheterocyclic or bridging heterocyclic systems. This research broadens the scope of synthetic organic chemistry, offering new pathways for creating complex molecules with potential applications in medicinal chemistry and material sciences (Silaichev, Bubnov, Filimonov, Denislamova, & Maslivets, 2013).

Crystal Structure Determination

Crystal structure studies of compounds like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveal the molecular geometry and intermolecular interactions, which are fundamental for the development of new materials with specific physical and chemical properties (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

4-methyl-N-(methylcarbamoylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7-3-5-8(6-4-7)9(15)13-11(17)14-10(16)12-2/h3-6H,1-2H3,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGVXCRHGFKHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963702
Record name N-{[Hydroxy(methylimino)methyl]carbamothioyl}-4-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138712-75-1, 4694-58-0
Record name 4-Methyl-N-[[[(methylamino)carbonyl]amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138712-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[Hydroxy(methylimino)methyl]carbamothioyl}-4-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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